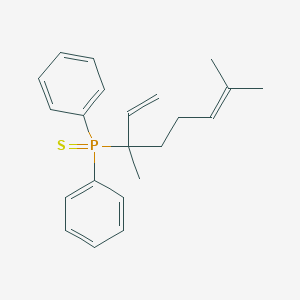![molecular formula C12H9F2O5P B14212197 [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid CAS No. 822520-90-1](/img/structure/B14212197.png)
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is a chemical compound characterized by the presence of difluoro, formyl, hydroxynaphthalenyl, and phosphonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of formyl and hydroxyl groups. The difluoro and phosphonic acid groups are then added through specific reactions involving fluorinating agents and phosphonating reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features can be exploited to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. The difluoro groups can enhance binding affinity to certain proteins, while the formyl and hydroxyl groups can participate in hydrogen bonding and other interactions. The phosphonic acid group can act as a chelating agent, binding to metal ions and influencing biochemical pathways.
類似化合物との比較
Similar Compounds
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: Unique due to the combination of difluoro, formyl, hydroxynaphthalenyl, and phosphonic acid groups.
This compound analogs: Compounds with similar structures but different substituents, such as chloro or bromo groups instead of difluoro.
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
822520-90-1 |
|---|---|
分子式 |
C12H9F2O5P |
分子量 |
302.17 g/mol |
IUPAC名 |
[difluoro-(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C12H9F2O5P/c13-12(14,20(17,18)19)9-3-4-10-7(5-9)1-2-8(6-15)11(10)16/h1-6,16H,(H2,17,18,19) |
InChIキー |
JIHZXJDVICVIDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1C(F)(F)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


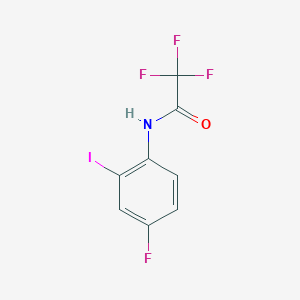
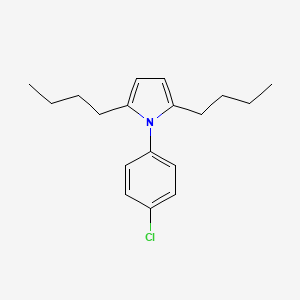
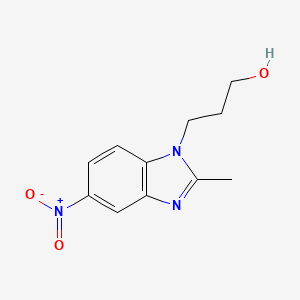
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
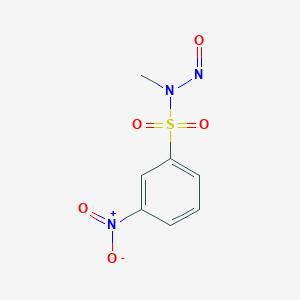
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)
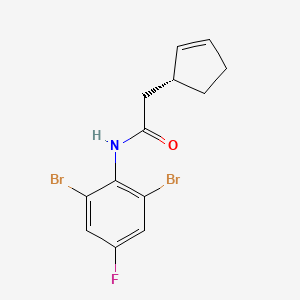
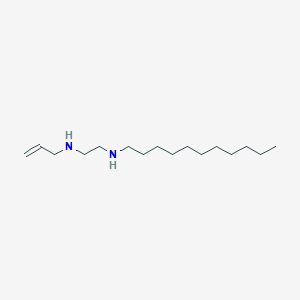

![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)
